molecular formula C18H28N2 B247511 1'-benzyl-3-methyl-1,4'-bipiperidine

1'-benzyl-3-methyl-1,4'-bipiperidine

Cat. No.: B247511
M. Wt: 272.4 g/mol
InChI Key: AJOBIHBUWYBCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3’-methyl-4,1’-bipiperidine is a chemical compound that belongs to the class of bipiperidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of one piperidine ring and a methyl group attached to the nitrogen atom of the other piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-3’-methyl-4,1’-bipiperidine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method involves the use of sodium hydride as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

1-Benzyl-3’-methyl-4,1’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, aprotic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3’-methyl-4,1’-bipiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features may be exploited to design compounds with specific biological activities.

    Industry: In the industrial sector, 1-Benzyl-3’-methyl-4,1’-bipiperidine can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3’-methyl-4,1’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl-3’-methyl-4,1’-bipiperidine can be compared with other similar compounds such as:

    1-Benzyl-4-piperidone: This compound has a similar benzyl group but differs in the presence of a ketone functional group.

    1-Benzyl-3-methyl-4-piperidone: Similar to 1-Benzyl-3’-methyl-4,1’-bipiperidine but with a different substitution pattern on the piperidine ring.

    Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound contains a benzyl group and a carboxylate functional group, making it structurally related but functionally different.

The uniqueness of 1-Benzyl-3’-methyl-4,1’-bipiperidine lies in its specific substitution pattern and the presence of two piperidine rings, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

1-benzyl-4-(3-methylpiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-16-6-5-11-20(14-16)18-9-12-19(13-10-18)15-17-7-3-2-4-8-17/h2-4,7-8,16,18H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOBIHBUWYBCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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